2-(4-methanesulfonylphenyl)-6-methoxy-N-[(thiophen-2-yl)methyl]pyrimidin-4-amine
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Overview
Description
2-(4-Methanesulfonylphenyl)-6-methoxy-N-[(thiophen-2-yl)methyl]pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a methanesulfonyl group attached to a phenyl ring, a methoxy group on the pyrimidine ring, and a thiophen-2-ylmethyl substituent on the nitrogen atom of the pyrimidine ring. These structural features contribute to its unique chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methanesulfonylphenyl)-6-methoxy-N-[(thiophen-2-yl)methyl]pyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a methoxy-substituted benzaldehyde and a suitable amine, followed by cyclization.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonation of the phenyl ring using methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group is attached to the nitrogen atom of the pyrimidine ring through a nucleophilic substitution reaction using thiophen-2-ylmethyl bromide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(4-Methanesulfonylphenyl)-6-methoxy-N-[(thiophen-2-yl)methyl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, elevated temperatures.
Major Products
Oxidation: Formation of hydroxyl-substituted derivatives.
Reduction: Formation of amine-substituted derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
2-(4-Methanesulfonylphenyl)-6-methoxy-N-[(thiophen-2-yl)methyl]pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-methanesulfonylphenyl)-6-methoxy-N-[(thiophen-2-yl)methyl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on proteins. This interaction can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methanesulfonylphenyl)-6-methoxy-N-[(thiophen-2-yl)methyl]pyrimidin-4-amine: shares structural similarities with other pyrimidine derivatives, such as:
Uniqueness
The unique combination of the methanesulfonyl, methoxy, and thiophen-2-ylmethyl groups in this compound imparts distinct chemical and biological properties that differentiate it from other pyrimidine derivatives. These properties include enhanced reactivity, specific binding affinities, and potential therapeutic applications.
Properties
CAS No. |
1018480-89-1 |
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Molecular Formula |
C17H17N3O3S2 |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
6-methoxy-2-(4-methylsulfonylphenyl)-N-(thiophen-2-ylmethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C17H17N3O3S2/c1-23-16-10-15(18-11-13-4-3-9-24-13)19-17(20-16)12-5-7-14(8-6-12)25(2,21)22/h3-10H,11H2,1-2H3,(H,18,19,20) |
InChI Key |
LWZBBNWYOITRHC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC(=C1)NCC2=CC=CS2)C3=CC=C(C=C3)S(=O)(=O)C |
Purity |
95 |
Origin of Product |
United States |
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